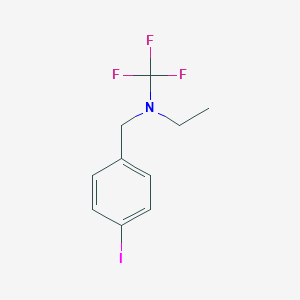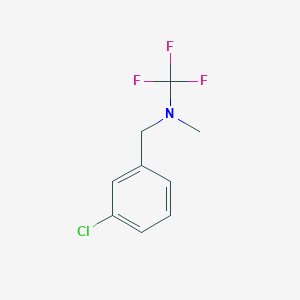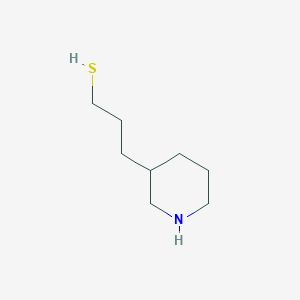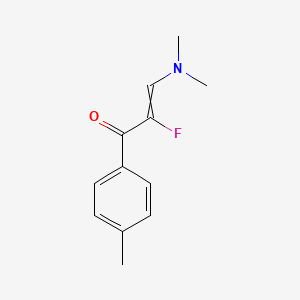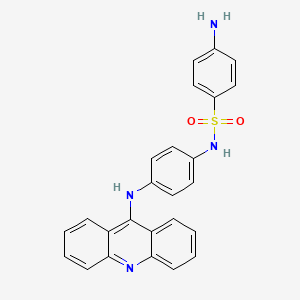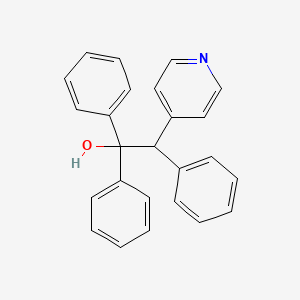
3-Propyl-2-hexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propyl-2-hexanol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom within a nine-carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Propyl-2-hexanol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of unsaturated hexane compounds such as 3-hexyne . This method typically involves the following steps:
Hydroboration: The addition of borane (BH3) to the unsaturated compound.
Oxidation: The subsequent oxidation of the boron-containing intermediate using hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound often involves the use of Grignard reagents. This method includes the reaction of a Grignard reagent with ethylene oxide to produce a primary alcohol containing two more carbon atoms than the original Grignard reagent .
Análisis De Reacciones Químicas
Types of Reactions: 3-Propyl-2-hexanol undergoes various chemical reactions, including:
Oxidation: Conversion to aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Formation of alkyl halides through reaction with hydrogen halides (HX) or thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: HX, SOCl2
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
3-Propyl-2-hexanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and plasticizers
Mecanismo De Acción
The mechanism of action of 3-Propyl-2-hexanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding, which influences its reactivity and interactions with other molecules. The hydroxyl group (-OH) can act as a nucleophile, participating in substitution and elimination reactions .
Comparación Con Compuestos Similares
2-Hexanol: Another alcohol with a similar structure but different positioning of the hydroxyl group.
3-Methyl-2-pentanol: A structurally related compound with a methyl group substitution.
Comparison: 3-Propyl-2-hexanol is unique due to its specific carbon chain length and the position of the hydroxyl group. This structural arrangement influences its physical and chemical properties, making it distinct from other similar alcohols .
Propiedades
Número CAS |
51864-91-6 |
|---|---|
Fórmula molecular |
C9H20O |
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
3-propylhexan-2-ol |
InChI |
InChI=1S/C9H20O/c1-4-6-9(7-5-2)8(3)10/h8-10H,4-7H2,1-3H3 |
Clave InChI |
JXZORDPWPPTAMR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



